molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4

2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one

Cat. No.: B11873346
CAS No.: 109681-49-4
M. Wt: 234.41 g/mol
InChI Key: VBOOLRFUYQTCIF-UHFFFAOYSA-N
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Description

2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a phenylethanone structure. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a phenylethanone derivative in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide or methylene chloride at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols and amines in organic synthesis.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Plays a role in the development of drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one involves the formation of stable silyl ethers through the reaction of the silyl group with hydroxyl or amino groups. This stability is due to the strong Si-O bond and the steric hindrance provided by the tert-butyl group, which protects the reactive center from further reactions .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldiphenylsilyl chloride
  • Trimethylsilyl chloride

Comparison:

Properties

CAS No.

109681-49-4

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-1-phenylethanone

InChI

InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

VBOOLRFUYQTCIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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